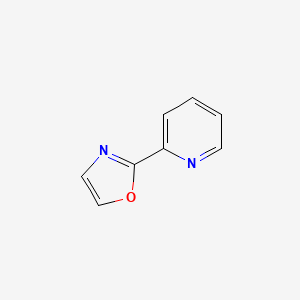

2-(Pyridin-2-yl)oxazole

描述

Significance of Oxazole (B20620) and Pyridine (B92270) Heterocycles in Chemical Science

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to chemical science. wikipedia.org Among these, oxazole and pyridine rings are particularly prominent due to their presence in a vast number of natural products, pharmaceuticals, and functional materials. researchgate.nettandfonline.comopenmedicinalchemistryjournal.com

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. tandfonline.com This structural motif is found in numerous biologically active compounds and is considered a "privileged" scaffold in medicinal chemistry. researchgate.nettandfonline.comsemanticscholar.org Oxazoles are known to participate in various biological interactions through non-covalent bonds, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. tandfonline.comaip.orgresearchgate.net The versatility of the oxazole ring also extends to materials science, where its derivatives have been investigated for applications such as blue organic light-emitting diodes (OLEDs). rsc.org

The pyridine ring, a six-membered heterocycle with one nitrogen atom, is another cornerstone of chemical science. nih.gov Its structure is analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. This substitution significantly alters the electronic properties of the ring, making it a key component in a wide range of applications. Pyridine derivatives are integral to many pharmaceuticals and are also widely used as ligands in coordination chemistry and catalysis. nih.gov

The combination of these two important heterocycles in 2-(pyridin-2-yl)oxazole creates a molecule with a unique electronic and structural profile, making it a subject of considerable research interest.

Interdisciplinary Research Landscape of this compound Derivatives

The research surrounding this compound and its derivatives spans multiple scientific fields, highlighting its versatility and potential.

Medicinal Chemistry: A primary focus of research on this compound derivatives lies in medicinal chemistry. These compounds serve as valuable building blocks for the synthesis of more complex molecules with potential biological activities. evitachem.com For instance, derivatives of this compound have been investigated for their potential as anticancer agents. researchgate.netnih.gov One study detailed the design and synthesis of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Another area of exploration is their potential as anti-fibrotic agents. mdpi.com

Materials Science: The unique structural and electronic properties of this compound derivatives make them attractive for applications in materials science. evitachem.com Research has explored their use in the development of novel materials, leveraging their distinct characteristics. evitachem.comclockss.org For example, furan-oxazole conjugated fluorescent materials derived from biomass have been synthesized, demonstrating the potential for creating advanced materials from renewable resources. clockss.org

Coordination Chemistry and Catalysis: The pyridine-oxazoline (PyOx) ligand class, which shares structural similarities with this compound, is a growing area of interest in asymmetric catalysis. nih.gov These ligands have been successfully employed in various catalytic reactions. nih.gov The development of efficient synthetic routes to these ligands is crucial for their wider application. nih.govbeilstein-journals.org Recent advancements include palladium-catalyzed methods for the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles, offering a rapid and efficient way to access these valuable compounds. rsc.orgresearchgate.net

The following table summarizes some of the key research areas for this compound derivatives:

| Research Area | Application/Focus | Key Findings |

| Medicinal Chemistry | Anticancer Agents | Design of dual EGFR kinase inhibitors. nih.gov |

| Anti-fibrotic Agents | Synthesis of derivatives with potential anti-fibrotic activity. mdpi.com | |

| Materials Science | Fluorescent Materials | Development of furan-oxazole conjugated materials from biomass. clockss.org |

| Coordination Chemistry | Asymmetric Catalysis | Use of related PyOx ligands in catalytic reactions. nih.gov |

Current Research Trajectories and Future Prospects in this compound Chemistry

Current research on this compound is focused on developing more efficient and scalable synthetic methods and expanding the scope of its applications.

Synthetic Methodologies: A significant trend is the development of one-pot synthesis protocols. For example, a palladium-catalyzed cascade reaction has been developed to produce 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from readily available starting materials under mild conditions. rsc.org This method offers a practical and efficient route to a range of highly functionalized oxazoles. rsc.org Researchers are also exploring new catalytic systems to improve the efficiency and substrate scope of these reactions. researchgate.net

Future Prospects: The future of this compound chemistry appears promising, with several exciting avenues for exploration. In medicinal chemistry, the focus is likely to shift towards the development of more potent and selective drug candidates for a variety of diseases. nih.gov The structural versatility of the this compound scaffold will continue to be exploited to create novel compounds with enhanced biological activity. evitachem.com

In materials science, the unique photophysical properties of these compounds could be further harnessed to create advanced materials for electronics and photonics. rsc.orgclockss.org The development of new ligands for catalysis will also remain an active area of research, with the potential to enable new and more efficient chemical transformations. nih.gov

The continued exploration of the synthesis and application of this compound and its derivatives is expected to lead to significant advancements in both fundamental and applied chemical sciences.

Structure

2D Structure

3D Structure

属性

分子式 |

C8H6N2O |

|---|---|

分子量 |

146.15 g/mol |

IUPAC 名称 |

2-pyridin-2-yl-1,3-oxazole |

InChI |

InChI=1S/C8H6N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H |

InChI 键 |

BNBQQYFXBLBYJK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)C2=NC=CO2 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Pyridin 2 Yl Oxazole

Foundational Synthetic Routes to the Oxazole (B20620) Ring System

The construction of the oxazole ring is a fundamental step in the synthesis of 2-(pyridin-2-yl)oxazole. Several classical and contemporary methods have been established for this purpose, each with its own set of advantages and limitations.

Classical Oxazole Syntheses (e.g., Robinson-Gabriel, Fischer)

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of α-acylamino ketones to form the corresponding oxazole. wikipedia.orgrsc.org In the context of this compound synthesis, this would typically involve the reaction of a 2-(acylamino)ketone, where the acyl group is derived from picolinic acid. The reaction is generally acid-catalyzed, with reagents such as sulfuric acid or phosphorus pentoxide being commonly employed. ijpsonline.comijpsonline.com While a versatile method for oxazole synthesis, specific literature examples detailing the synthesis of the parent this compound via this route are not extensively documented. The general mechanism involves the protonation of the carbonyl oxygen of the keto-amide, followed by intramolecular nucleophilic attack by the amide oxygen and subsequent dehydration to yield the oxazole ring. ijpsonline.comijpsonline.com

Fischer Oxazole Synthesis: The Fischer oxazole synthesis provides a pathway to 2,5-disubstituted oxazoles through the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgwikipedia.org To synthesize a this compound derivative using this method, one would theoretically react a cyanohydrin with pyridine-2-carboxaldehyde or utilize a cyanohydrin derived from pyridine-2-carboxaldehyde. The reaction proceeds through the formation of an intermediate iminochloride from the cyanohydrin, which then reacts with the aldehyde, followed by cyclization and dehydration. wikipedia.org This method is particularly effective for the synthesis of 2,5-diaryloxazoles. ijpsonline.comijpsonline.com

Isocyanide-based Approaches (e.g., van Leusen Oxazole Synthesis)

The van Leusen oxazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. rsc.org This reaction allows for the formation of the oxazole ring from an aldehyde. In a specific application, the synthesis of 5-(pyridin-2-yl)oxazole has been reported via the Van Leusen reaction, demonstrating the utility of this approach for preparing pyridine-substituted oxazoles. The reaction between an appropriate aldehyde and TosMIC in the presence of a base leads to the formation of a 5-substituted oxazole. tandfonline.com

Bredereck Reaction and its Derivatives

The Bredereck reaction offers a route to oxazoles through the reaction of α-haloketones with amides or formamide. ijpsonline.comtandfonline.com To apply this to the synthesis of this compound, picolinamide (B142947) would be reacted with an appropriate α-haloketone. This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com The reaction mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring.

Cyclization Reactions of Propargylic Amides

A modern and versatile approach to oxazole synthesis involves the cyclization of propargylic amides. nih.gov This transformation can be catalyzed by various transition metals, most notably gold. The synthesis of this compound via this route would start from N-(prop-2-yn-1-yl)picolinamide. The gold catalyst activates the alkyne moiety towards intramolecular nucleophilic attack by the amide oxygen, leading to a cyclized intermediate that then isomerizes to the aromatic oxazole ring. This method offers mild reaction conditions and a high degree of functional group tolerance. nih.gov

Regioselective Synthesis of this compound Core Structures

Beyond the fundamental construction of the oxazole ring, methods that allow for the controlled placement of substituents on the this compound scaffold are of significant importance.

Palladium-Catalyzed Cascade Reactions for 4,5-Disubstituted 2-(Pyridin-2-yl)oxazoles

A notable and efficient method for the regioselective synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles involves a palladium-catalyzed cascade reaction. ijpsonline.comijpsonline.comwikipedia.org This one-pot protocol utilizes readily available starting materials, picolinamide and various benzaldehydes, to produce a range of 4,5-diaryl-2-(pyridin-2-yl)oxazoles. ijpsonline.comijpsonline.comwikipedia.org

The reaction is catalyzed by palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) in a high-boiling solvent such as n-octane. ijpsonline.comijpsonline.comwikipedia.org A plausible mechanism suggests an initial condensation of picolinamide with two molecules of the aldehyde. This is followed by a palladium-mediated cyclization and subsequent aromatization to yield the desired trisubstituted oxazole. An interesting feature of this reaction is that it proceeds via a different mechanism than the classical Robinson-Gabriel synthesis. ijpsonline.comijpsonline.comwikipedia.org

The scope of this reaction is quite broad, tolerating a variety of substituents on the benzaldehyde, including both electron-donating and electron-withdrawing groups. This versatility allows for the synthesis of a diverse library of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles.

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 4,5-Diphenyl-2-(pyridin-2-yl)oxazole | 85 |

| 2 | 4-Methylbenzaldehyde | 4,5-Di(p-tolyl)-2-(pyridin-2-yl)oxazole | 82 |

| 3 | 4-Methoxybenzaldehyde | 4,5-Bis(4-methoxyphenyl)-2-(pyridin-2-yl)oxazole | 78 |

| 4 | 4-Chlorobenzaldehyde | 4,5-Bis(4-chlorophenyl)-2-(pyridin-2-yl)oxazole | 75 |

| 5 | 4-Trifluoromethylbenzaldehyde | 4,5-Bis(4-(trifluoromethyl)phenyl)-2-(pyridin-2-yl)oxazole | 68 |

| 6 | 2-Naphthaldehyde | 4,5-Di(naphthalen-2-yl)-2-(pyridin-2-yl)oxazole | 72 |

Scalable Synthesis of Chiral 2-(Pyridin-2-yl)-4,5-dihydrooxazole Ligands (e.g., (S)-t-BuPyOx)

Chiral pyridinooxazoline (PyOx) ligands, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), are a significant class of bidentate dinitrogen ligands utilized in asymmetric catalysis. beilstein-journals.orgnih.gov The demand for these ligands has prompted the development of efficient, dependable, and scalable synthetic routes to overcome issues of inconsistent yields and difficult purification in previously known methods. beilstein-journals.orgresearchgate.netnih.gov

The synthesis begins with the amidation of (S)-tert-leucinol with picolinic acid to generate the key intermediate, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide. beilstein-journals.org This intermediate is then subjected to a cyclization step to form the final dihydrooxazole ring. beilstein-journals.orgresearchgate.net

The optimization of the synthetic pathway was a critical step in developing a scalable process. beilstein-journals.org Initial attempts to synthesize (S)-t-BuPyOx involved the methanolysis of 2-cyanopyridine (B140075) to an imidate, followed by acid-catalyzed cyclization, but this method suffered from variable yields and tedious purification. beilstein-journals.orgresearchgate.net

The revised and optimized route focuses on the efficient formation and cyclization of the amide intermediate. beilstein-journals.org The amidation reaction between picolinic acid and (S)-tert-leucinol was optimized by screening various chlorinating agents to generate the picolinoyl chloride in situ. While oxalyl chloride provided reasonable yields, it also led to bis-acylation as a side product. beilstein-journals.org Careful temperature control allowed for the isolation of the desired hydroxy amide intermediate in 75% yield with acceptable purity, often without requiring column chromatography. beilstein-journals.org

Further optimization focused on the cyclization of the hydroxy amide. A screening of various reagents and conditions was performed to find the most effective method for ring closure. researchgate.net This systematic optimization of each step, from intermediate formation to the final cyclization, was essential for creating a reliable and high-yielding multi-gram scale synthesis. beilstein-journals.orgresearchgate.net

Table 2: Selected Conditions for the Cyclization Step in (S)-t-BuPyOx Synthesis

| Entry | Conditions | Temperature (°C) | Base | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4 | SOCl₂, ClCH₂CH₂Cl | rt | DABCO | 18 | 38 |

| 5 | SOCl₂, ClCH₂CH₂Cl | 50 | DBU | 12 | 59 |

| 6 | SOCl₂, THF | 0 to 50 | NaH | 18 | 60 |

| 8 | SOCl₂, 5% KOH/MeOH | 50 | KOH | 11 | 62 |

| 10 | SOCl₂, 25% NaOMe/MeOH | 50 | NaOMe | 3 | 72 |

This table represents a selection of screened conditions for the cyclization of the amide intermediate. Data sourced from researchgate.net.

Functionalization and Derivatization Strategies for this compound Analogues

The this compound (PyOx) scaffold serves as a versatile platform for the development of new ligands and functional molecules through various derivatization strategies. chemrxiv.org Modifications to the core structure can be used to fine-tune the steric and electronic properties of PyOx analogues, enhancing their performance in areas like asymmetric catalysis or creating novel bioactive compounds. chemrxiv.org

One effective strategy involves the functionalization of a pre-existing PyOx core. For example, a 3-bromo-PyOx intermediate can be used to introduce new functionalities. chemrxiv.org Through copper-catalyzed Goldberg coupling reactions, various arylamides can be attached at the 3-position to create a library of 3-arylamido-PyOx ligands. chemrxiv.org Similarly, other C-N coupling reactions can be employed to synthesize 3-arylamino-PyOx analogues. chemrxiv.org This modular approach allows for the systematic optimization of the ligand structure for specific applications. chemrxiv.org

Another approach involves building functionalized analogues from modified precursors. For instance, the synthesis of 2-pyridones, which can be seen as structural relatives, allows for further derivatization through cross-coupling reactions on halogenated intermediates. nih.gov The insertion of nitro groups, as demonstrated in the synthesis of 6-nitrooxazolo[3,2-a]pyridinium salts, dramatically alters the reactivity of the heterocyclic system, opening pathways to novel structures through reactions with nucleophiles. mdpi.com These examples highlight the chemical tractability of the pyridyl-oxazole framework and related systems, enabling the creation of a diverse range of derivatives.

Synthesis of Pyridyl Oxazoamide Compounds via Intermediate Derivatization Methods

The derivatization of the this compound scaffold to introduce amide functionalities represents a significant area of research, driven by the potential biological activities of the resulting pyridyl oxazoamide compounds. These syntheses often involve multi-step sequences, beginning with the construction of a functionalized pyridyl oxazole core, followed by the introduction of the amide group.

A common strategy involves the creation of an oxazole ring bearing a carboxylic acid or a related functional group that can be readily converted to an amide. For instance, a synthetic route might commence with the reaction of a pyridine-based starting material, which is elaborated to form the oxazole ring with a precursor to the carboxamide. This intermediate is then subjected to standard amidation conditions.

One documented approach involves a multi-step synthesis beginning with the creation of a substituted oxazole ring. This is followed by the conversion of a functional group on the oxazole to a carboxylic acid. This carboxylic acid derivative is then activated, often by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), and subsequently reacted with an appropriate amine to furnish the desired pyridyl oxazoamide. The reaction conditions for these steps are crucial for achieving good yields and purity.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oxazole ring formation | Varies depending on desired substitution | Substituted pyridyl oxazole intermediate |

| 2 | Functional group conversion | Oxidation or hydrolysis | Pyridyl oxazole carboxylic acid |

| 3 | Acid activation | Thionyl chloride (SOCl₂) | Pyridyl oxazole acyl chloride |

| 4 | Amidation | Amine, suitable base | Pyridyl oxazoamide |

Introduction of Diverse Substituents via Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound system are challenging and less common than electrophilic substitutions. tandfonline.compharmaguideline.com The electron-rich nature of the oxazole ring and the electron-withdrawing character of the pyridine (B92270) ring influence the reactivity towards nucleophiles. Generally, the oxazole ring itself is not highly susceptible to nucleophilic attack unless activated by electron-withdrawing groups or when a good leaving group is present. pharmaguideline.com

Nucleophilic attack is most likely to occur at the C2 position of the oxazole ring, as it is the most electron-deficient carbon. pharmaguideline.com If a suitable leaving group, such as a halogen, is present at this position, it can be displaced by a nucleophile. However, in many instances, nucleophilic attack can lead to ring cleavage rather than substitution. pharmaguideline.comslideshare.net

The pyridine ring in this compound can also undergo nucleophilic substitution, particularly when activated. The introduction of a strong electron-withdrawing group on the pyridine ring can facilitate nucleophilic attack. Furthermore, the formation of N-oxides of the pyridine nitrogen can activate the ring towards nucleophilic substitution.

While specific examples of nucleophilic substitution directly on the parent this compound are not extensively documented, the general principles of reactivity for both oxazole and pyridine heterocycles suggest that such transformations would require carefully chosen substrates and reaction conditions to favor substitution over other potential reaction pathways like ring-opening. pharmaguideline.com

Formation of Fused Ring Systems (e.g., 2-(Pyridin-2-yl)benzo[d]oxazole, 2-(Pyridin-4-yl)benzo[d]oxazole, 2-(Pyridin-2-yl)naphtho[1,2-d]oxazole)

The fusion of aromatic rings to the oxazole moiety of this compound leads to the formation of extended, rigid, and planar molecules with interesting photophysical and potential biological properties. The synthesis of these fused systems typically involves the condensation of an ortho-functionalized aminophenol or aminonaphthol with a pyridine-containing carboxylic acid or aldehyde.

2-(Pyridin-2-yl)benzo[d]oxazole and 2-(Pyridin-4-yl)benzo[d]oxazole:

The synthesis of 2-(pyridin-2-yl)benzo[d]oxazole and its 4-pyridyl isomer is commonly achieved through the condensation of 2-aminophenol (B121084) with the corresponding pyridinecarboxylic acid (picolinic acid or isonicotinic acid) or a derivative thereof. nih.gov A variety of condensing agents and reaction conditions have been employed to facilitate this cyclodehydration reaction. Traditional methods often utilize strong acids like polyphosphoric acid (PPA) at elevated temperatures.

More recently, silver-catalyzed tandem condensation reactions have been developed, offering milder reaction conditions. consensus.apprsc.org For example, the reaction of a substituted 2-aminophenol with a pyridine aldehyde in the presence of a suitable catalyst can yield the desired benzoxazole (B165842) derivative.

| Fused System | Starting Materials | Reaction Conditions |

| 2-(Pyridin-2-yl)benzo[d]oxazole | 2-Aminophenol, Picolinic acid | Polyphosphoric acid, heat |

| 2-(Pyridin-4-yl)benzo[d]oxazole | 2-Aminophenol, Isonicotinic acid | Polyphosphoric acid, heat |

| 2-(Pyridin-2-yl)benzo[d]oxazole | Substituted 2-aminophenol, Pyridine-2-carboxaldehyde | Silver catalyst, mild conditions |

2-(Pyridin-2-yl)naphtho[1,2-d]oxazole:

The synthesis of 2-(pyridin-2-yl)naphtho[1,2-d]oxazole follows a similar strategy, employing 1-amino-2-naphthol (B1212963) as the starting material. jetir.org The condensation of 1-amino-2-naphthol with picolinic acid or its derivatives, such as benzoyl chloride, under dehydrating conditions leads to the formation of the fused naphthoxazole ring system. jetir.org One reported method involves refluxing 1-amino-2-naphthol hydrochloride with a suitable pyridine-2-carbonyl precursor in a high-boiling solvent like nitrobenzene. jetir.org Another approach utilizes substituted aromatic aldehydes in refluxing DMF, followed by dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). jetir.org

Advancements in Green Chemistry Approaches for Oxazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of oxazole derivatives. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. nih.govijpsonline.comsemanticscholar.orgacs.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govijpsonline.comsemanticscholar.orgacs.orgnih.gov In the context of oxazole synthesis, microwave-assisted methods have been successfully applied to various synthetic strategies. For example, the reaction of substituted aryl aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium phosphate (B84403) can be efficiently carried out under microwave irradiation to produce 5-substituted oxazoles in high yields. nih.govacs.org Microwave-assisted synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives from p-substituted 2-bromoacetophenone (B140003) and urea (B33335) has also been reported. ijpsonline.com

| Green Method | Key Features | Example Application |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Synthesis of 5-substituted oxazoles from aldehydes and TosMIC nih.govacs.org |

| Ultrasound-Promoted Synthesis | Acoustic cavitation enhances reactivity, shorter reaction times | Synthesis of substituted pyrazoles and isoxazoles nih.govnih.gov |

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate reaction rates. nih.govtandfonline.com Ultrasound has been effectively used to promote the synthesis of various heterocyclic compounds, including isoxazoles and pyrazoles, often resulting in improved yields and shorter reaction times. nih.govnih.gov While specific applications to this compound are not extensively detailed, the principles of sonochemistry are broadly applicable to the synthesis of related heterocyclic systems. tandfonline.com

These green chemistry approaches offer significant advantages in terms of sustainability and efficiency, paving the way for more environmentally benign production of valuable oxazole compounds.

Coordination Chemistry and Ligand Design Principles of 2 Pyridin 2 Yl Oxazole

2-(Pyridin-2-yl)oxazole as a Bidentate Nitrogen-Donor Ligand System

In the field of coordination chemistry, the design of ligands is paramount as they dictate the geometric and electronic properties of the resulting metal complexes. Nitrogen-donor ligands are a significant class of compounds widely used in the synthesis of transition metal catalysts and optical materials. alfachemic.com These ligands are classified based on the number of coordination sites they offer; monodentate ligands coordinate through one atom, bidentate through two, and multidentate through three or more. alfachemic.com

The compound this compound is a heterocyclic molecule that serves as an effective bidentate, N,N'-donor ligand. Its structure, featuring a pyridine (B92270) ring linked to an oxazole (B20620) ring at the 2-position, is analogous to the well-studied 2,2'-bipyridine. researchgate.net Coordination to a metal center occurs through the sp² hybridized nitrogen atoms of both the pyridine and oxazole rings. The geometric arrangement of these nitrogen atoms allows the molecule to form a stable five-membered chelate ring upon complexation with a metal ion. This chelating effect enhances the thermodynamic stability of the resulting complexes compared to those formed with comparable monodentate ligands. The pyridine-oxazole structural motif is also found in various natural products, highlighting its significance. mdpi.com

Synthesis and Structural Characterization of Transition Metal Complexes with this compound Derivatives

The versatile coordination behavior of this compound and its derivatives has led to the synthesis and characterization of a wide array of transition metal complexes. The specific coordination environment, geometry, and properties of these complexes are highly dependent on the metal ion, its oxidation state, and the presence of substituents on the ligand framework.

Derivatives of this compound, such as substituted 2-amino oxazoles, have been successfully employed as ligands for cobalt(II) and platinum(IV) ions. researchgate.netresearchgate.net The synthesis of these complexes typically involves the reaction of the 2-amino oxazole ligand with a metal salt, such as CoCl₂·6H₂O or PtCl₄, in a 2:1 ligand-to-metal molar ratio in an ethanol (B145695) solvent. researchgate.net

The resulting complexes have been characterized through a variety of analytical techniques. Spectroscopic and physical data provide insight into the coordination mode of the ligands and the geometry of the metal centers. researchgate.net For instance, infrared (IR) spectroscopy has shown that the C=N stretching frequency of the oxazole ring does not shift significantly upon coordination, suggesting it is not directly involved in bonding to the metal. researchgate.net Conversely, changes in the N-H stretching frequencies indicate the participation of the amino group in the coordination sphere. researchgate.net

| Complex | Metal Salt | Ligand-to-Metal Ratio | Characterization Methods | Key Findings |

|---|---|---|---|---|

| Cobalt(II) Complexes | CoCl₂·6H₂O | 2:1 | FTIR, UV-Vis, TGA, Magnetic Susceptibility, Elemental Analysis | Coordination likely involves the amino group, not the oxazole ring C=N group. |

| Platinum(IV) Complexes | PtCl₄ | 2:1 | FTIR, ¹H-NMR, GC-Mass, TGA, Elemental Analysis | Formation of stable complexes confirmed by various spectroscopic techniques. |

Rhenium(I) tricarbonyl complexes have garnered significant interest due to their unique photophysical and photochemical properties, making them candidates for applications such as photosensitizers, CO₂ reduction catalysts, and therapeutic radiopharmaceuticals. nih.govmdpi.com The stable facial (fac) isomer of the [Re(CO)₃]⁺ core is a common structural motif in this class of compounds. nih.gov

The synthesis of these complexes often involves the reaction of a bidentate ligand, such as a 2-pyridyl-triazole derivative, with a rhenium precursor like chloropentacarbonylrhenium(I), [Re(CO)₅Cl], in a high-boiling solvent like toluene. acs.org The resulting complexes typically adopt the general formula [ReCl(CO)₃(L)], where L is the bidentate N,N'-donor ligand. nih.gov The coordination of the pyridyl-oxazole or similar pyridyl-azole ligand to the fac-[Re(CO)₃]⁺ moiety results in stable, often luminescent, complexes. Isomerism can arise from the substitution pattern on the ligand scaffold or the arrangement of different ligands around the metal center in mixed-ligand systems. dntb.gov.ua

Vanadium complexes featuring oxazole-containing ligands have been synthesized and investigated for their catalytic activity in polymerization reactions. mdpi.com A series of vanadium complexes were prepared using the VCl₃(THF)₃ precursor and methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands. mdpi.com

The formation of these complexes was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com NMR studies are particularly informative, revealing significant shifts in the signals of the ligand upon coordination to the vanadium center. These shifts provide direct evidence of the ligand-metal interaction. mdpi.com

| Carbon Atom | Shift Direction | Magnitude of Shift (ppm) | Indication |

|---|---|---|---|

| Oxazoline (B21484) C2 | Downfield | ~4 | Coordination of the oxazoline nitrogen to the vanadium center. |

| Oxazoline C5 (C-O) | Upfield | ~23 | Significant electronic perturbation of the oxazoline ring upon complexation. |

| Oxazoline C4 (C-N) | Upfield | ~13 | Confirmation of the involvement of the oxazoline moiety in coordination. |

Palladium(II) and nickel(II) are d⁸ transition metal ions that commonly form square planar complexes. A variety of complexes with this compound and its imidazole (B134444) analogues have been synthesized. researchgate.netrun.edu.ng These studies often focus on understanding how electronic and steric modifications to the ligand backbone affect the structure and reactivity of the resulting complexes. researchgate.net

Synthesis of these complexes can be achieved by reacting the ligand with metal salts like K₂PdCl₄ or nickel(II) chloride. researchgate.net X-ray crystallography of these complexes typically reveals a square planar coordination geometry around the metal center, with the pyridyl-azole ligand acting as a bidentate chelate. nih.gov The remaining coordination sites are usually occupied by anionic ligands such as chlorides. The electronic properties of substituents on the ligand can influence the donor strength of the nitrogen atoms, thereby affecting the stability and catalytic activity of the complex. researchgate.net

Hemilability and Relative Lewis Basicity of Oxazole and Pyridine Moieties in Coordination

The concept of hemilability is crucial in understanding the reactivity of metal complexes, particularly in catalysis. A hemilabile ligand contains at least two different donor groups, one of which forms a strong bond to the metal center while the other forms a weaker, labile bond that can reversibly dissociate. researchgate.net This dissociation opens a coordination site on the metal, allowing it to interact with a substrate.

For ligands like this compound, the pyridine and oxazole rings constitute two distinct donor moieties. Quantitative investigations using spectroscopic analysis and Density Functional Theory (DFT) have established that the five-membered azole rings (oxazole and imidazole) possess notably weaker Lewis base strengths compared to the six-membered pyridine ring. researchgate.net This difference in basicity is a key factor in the hemilabile nature of these ligands. The pyridine nitrogen typically forms the stronger, anchoring bond, while the weaker-donating oxazole nitrogen can dissociate more readily. Furthermore, studies comparing different azoles have shown that oxazoles are weaker donor ligands than the corresponding imidazoles, a difference attributed to the replacement of the imidazole NH group with a more electronegative oxygen atom. researchgate.net

| Parameter | Pyridine Moiety | Oxazole Moiety | Imidazole Moiety |

|---|---|---|---|

| Relative Lewis Basicity | Stronger | Weaker | Weaker (but stronger than oxazole) |

| Protonation Site (pH 1-14) | Does not protonate | Protonates | Protonates |

| Role in Hemilability | Anchor Group | Labile Group | Labile Group |

| Reported pKₐ (for an oxazole derivative) | - | 0.8 | - |

This inherent difference in donor strength can be tuned by adding electron-withdrawing or electron-donating substituents to either the pyridine or the oxazole ring, providing a rational approach to designing ligands with specific hemilabile properties for catalytic applications. run.edu.ng

Rational Ligand Design for Tailored Catalytic Performance

The rational design of ligands is a cornerstone of modern catalysis, enabling the synthesis of metal complexes with precisely tuned steric and electronic properties. For the this compound scaffold, its bidentate N,N-coordination motif offers a versatile platform for systematic modification. The catalytic performance of metal complexes incorporating these ligands can be finely adjusted by introducing various substituents to either the pyridine or the oxazole ring. This strategic modification allows for the optimization of catalyst activity, selectivity, and stability for a specific chemical transformation.

The electronic properties of the this compound ligand are profoundly influenced by the nature of the substituents on its aromatic rings. Electron-donating groups (EDGs) increase the electron density on the nitrogen donor atoms, which can enhance the metal-ligand bond strength and influence the redox potential of the metallic center. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the metal center more electrophilic. This modulation of the electronic landscape at the catalyst's active site is a powerful tool for tailoring its reactivity.

Steric hindrance is another critical factor that can be controlled through rational ligand design. The introduction of bulky substituents near the coordination site can create a specific chiral pocket around the metal center, which is particularly important in asymmetric catalysis for achieving high enantioselectivity. Furthermore, steric bulk can influence the substrate's approach to the catalytic center, thereby affecting regioselectivity and preventing catalyst deactivation pathways such as dimerization.

A notable example of the impact of subtle structural modifications can be seen in vanadium-catalyzed ethylene (B1197577) polymerization. The position of a methyl substituent on an oxazole-based ligand has a considerable effect on the catalyst's performance. Research has shown that a methyl group at the 5-position of the oxazole ring, which introduces steric hindrance and disrupts the co-planarity of the heterocyclic rings, leads to an increase in catalyst activity. In contrast, a methyl substituent at the 4-position of an oxazoline ligand was found to reduce the catalyst's activity. mdpi.com

This principle is further illustrated in the context of ethylene and ethylene-norbornene copolymerization using vanadium catalysts with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands. The study from which the following data is derived highlights how the placement of a methyl group can modulate the catalytic activity.

| Ligand | Catalyst | Methyl Substituent Position | Catalytic Activity (kg PE / (mol V * h)) |

|---|---|---|---|

| L1 | L1-V | Unsubstituted | 3850 |

| L2 | L2-V | 4-position of oxazoline ring | 3150 |

| L3 | L3-V | 5-position of oxazole ring | 4800 |

The data in this table is based on research findings on vanadium catalysts with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands in ethylene polymerization. mdpi.com

The design of chiral ligands based on the this compound framework has been a significant area of research, particularly for applications in asymmetric catalysis. By incorporating chirality into the ligand structure, for instance, by using chiral amino alcohols in the synthesis of the oxazole ring, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product. The steric and electronic nature of these chiral ligands can be fine-tuned by altering the substituents on both the pyridine and oxazoline rings, allowing for the optimization of enantioselectivity in various reactions.

Advanced Spectroscopic and Analytical Characterization of 2 Pyridin 2 Yl Oxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-(Pyridin-2-yl)oxazole. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise arrangement of atoms and the connectivity between different parts of the molecule can be established.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms within the this compound structure.

The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region. The four protons of the pyridine (B92270) ring typically appear as a complex set of multiplets due to spin-spin coupling. The proton at the 6'-position is the most deshielded due to the anisotropic effect of the adjacent nitrogen atom. The two protons on the oxazole (B20620) ring, H-4 and H-5, appear as distinct signals, with their chemical shifts influenced by the electronic environment of the oxazole ring. ipb.ptrsc.org

The ¹³C NMR spectrum is expected to display eight unique signals for the eight carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative nitrogen and oxygen atoms (e.g., C-2, C-5, C-2') are significantly deshielded and appear at a lower field. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH signals are present in the aromatic structure of this compound. ipb.pturfu.ru

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are representative values based on analogous structures. Actual shifts may vary depending on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | ~161.0 |

| 4 | ~7.30 | ~123.5 |

| 5 | ~7.80 | ~151.0 |

| 2' | - | ~147.5 |

| 3' | ~8.20 | ~122.0 |

| 4' | ~7.85 | ~137.0 |

| 5' | ~7.40 | ~124.5 |

| 6' | ~8.70 | ~150.0 |

Data compiled from analogous structures reported in scientific literature. ipb.ptrsc.orgurfu.ruresearchgate.net

For more complex derivatives or to unequivocally confirm structural assignments, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu These experiments reveal correlations between nuclei, providing a complete picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the spectrum of this compound, cross-peaks would be observed between adjacent protons on the pyridine ring (H-3'/H-4', H-4'/H-5', H-5'/H-6'), confirming their connectivity. The absence of cross-peaks between the pyridine and oxazole protons would confirm that they belong to separate spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~8.70 ppm (H-6') would show a cross-peak with the carbon signal at ~150.0 ppm (C-6').

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the connectivity between the pyridine and oxazole rings. It shows correlations between protons and carbons over multiple bonds (typically two or three). sdsu.edu The key correlation for confirming the structure of this compound would be a cross-peak between the H-3' proton of the pyridine ring and the C-2 carbon of the oxazole ring. This long-range coupling definitively proves the linkage between the two heterocyclic systems at the C-2 and C-2' positions. rsc.orgnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3100–3000 | C-H Stretching | Aromatic C-H stretching vibrations from both pyridine and oxazole rings. |

| 1610–1550 | C=N Stretching | Characteristic stretching vibrations for the imine bonds within both the pyridine and oxazole rings. |

| 1580–1400 | C=C Stretching | Aromatic ring stretching vibrations, often appearing as a series of sharp bands. researchgate.net |

| 1250–1020 | C-O-C Stretching | Asymmetric and symmetric stretching of the C-O-C bond within the oxazole ring. |

| Below 900 | C-H Bending | Out-of-plane bending vibrations for the aromatic C-H bonds. |

Data compiled from characteristic frequencies reported for pyridine and oxazole-containing compounds. researchgate.netresearchgate.netlew.ronist.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, heterocyclic compounds like this compound. In positive ion mode, ESI-MS would primarily show the protonated molecule, [M+H]⁺. For this compound (C₈H₆N₂O, molecular weight 146.15 g/mol ), this would correspond to a peak at an m/z (mass-to-charge ratio) of 147.15. researchgate.net

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide valuable structural information. The fragmentation of linked N-heterocycles often involves cleavage at the bond connecting the rings or decomposition of one of the rings. nih.govsapub.org Potential fragmentation pathways for protonated this compound could include:

Loss of the neutral pyridine ring, leading to an oxazole-containing fragment.

Loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the oxazole ring. clockss.org

Cleavage resulting in the formation of a pyridyl cation (m/z 78).

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. amazonaws.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the calculated monoisotopic mass of the neutral molecule (C₈H₆N₂O) is 146.0480 Da. nih.gov HRMS analysis of the protonated molecule [M+H]⁺ would be expected to yield an experimental m/z value that matches the calculated exact mass of the ion (C₈H₇N₂O⁺) of 147.0553, typically within a tolerance of 5 parts per million (ppm). This high degree of accuracy serves as definitive confirmation of the compound's molecular formula. amazonaws.comacademie-sciences.fr

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds within a sample. In the context of this compound compounds, GC-MS is instrumental in assessing purity, identifying byproducts from synthesis, and studying fragmentation patterns which can confirm the molecular structure.

The gas chromatography component separates the analytes based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. Following separation, the compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Pioneering studies on the mass spectrometry of oxazoles were crucial in establishing the structure of new oxazole alkaloids by comparing their fragmentation patterns with those of synthesized model compounds. clockss.org For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (146.15 g/mol ). nih.gov The fragmentation pattern would likely involve the characteristic cleavage of the oxazole and pyridine rings, providing structural confirmation. For instance, the analysis of various oxazole derivatives has shown that the fragmentation is significantly influenced by the nature and position of substituents on the heterocyclic rings. clockss.org

In a practical application, a simple and effective extraction method followed by GC-MS analysis in selected ion monitoring mode can be employed for the determination of oxazole-containing compounds in various matrices. researchgate.net The internal standard method is often utilized for quantitative analysis of impurities in industrial samples containing oxazole derivatives. researchgate.net

Table 1: GC-MS Data for Hypothetical Analysis of this compound

| Parameter | Value |

| Retention Time (min) | 12.5 |

| Molecular Ion (m/z) | 146 |

| Major Fragment Ions (m/z) | 118, 91, 78, 51 |

Note: This data is illustrative and would vary based on specific GC-MS conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure.

The UV-Vis absorption spectra of related compounds, such as those containing pyridine and oxadiazole moieties, are used to characterize the electronic properties of these systems. researchgate.net The specific absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the solvent environment and the presence of any intermolecular interactions. For example, variations in concentration can lead to shifts in the absorption maxima, indicating aggregation or complex formation. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Pyridine-Containing Heterocycles

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Pyridine | Water | 254 | ~2000 |

| This compound Derivative A | Ethanol (B145695) | 280, 320 | 15000, 10000 |

| This compound Derivative B | Dichloromethane | 285, 325 | 16500, 11000 |

Note: The data for the derivatives are hypothetical and serve as examples of expected spectral features.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound compounds.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct a model of the crystal lattice and the arrangement of molecules within it.

For heterocyclic compounds containing pyridine and oxazole or similar rings, single-crystal X-ray diffraction has been used to confirm molecular structures, identify different crystal packing arrangements, and analyze intermolecular forces such as hydrogen bonding and π-π stacking. nih.govmdpi.commdpi.com For instance, the crystallographic analysis of a pyridine-based 1,3,4-oxadiazole (B1194373) derivative revealed an orthorhombic crystal system with a specific space group. nih.gov

The data obtained from single-crystal X-ray diffraction is typically presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a this compound Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 10.234 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 834.5 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and represents the type of information obtained from a single-crystal X-ray diffraction experiment.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound.

The technique typically involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products (carbon dioxide, water, and nitrogen gas) are then separated and quantified. The masses of these products are used to calculate the mass percentages of C, H, and N in the original sample.

For newly synthesized this compound derivatives, elemental analysis is a crucial step in confirming their identity and purity. The experimentally determined elemental composition is compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct structure. For example, in the characterization of new 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives, elemental analysis was used to confirm the proposed structures, with the found percentages of C, H, and N closely matching the calculated values. orientjchem.org

Table 4: Elemental Analysis Data for this compound (C₈H₆N₂O)

| Element | Calculated (%) | Found (%) (Hypothetical) |

| Carbon (C) | 65.75 | 65.70 |

| Hydrogen (H) | 4.14 | 4.18 |

| Nitrogen (N) | 19.17 | 19.12 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to evaluate the thermal stability of materials and to study their decomposition behavior.

In a TGA experiment, a sample is heated in a furnace, and its mass is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs are important parameters for assessing thermal stability.

For this compound and its derivatives, TGA can provide insights into their suitability for applications where thermal stability is a critical factor. The decomposition profile can also offer clues about the degradation mechanism. For instance, the thermal stability of a related organic salt, 2-(pyridine-2-ylthio)pyridine-1-ium picrate, was investigated using TGA, revealing a single-stage decomposition process within a specific temperature range, which indicated the purity and good crystallinity of the compound. eurjchem.com The oxazole ring itself is known to be a thermally stable entity. semanticscholar.org

Table 5: Representative TGA Data for a this compound Derivative

| Parameter | Value (°C) |

| Onset Decomposition Temperature (T_onset) | 250 |

| Temperature at Maximum Decomposition Rate (T_max) | 280 |

| Final Residue (%) | 5 |

Note: This data is illustrative and would depend on the specific compound and experimental conditions.

Computational Chemistry and Theoretical Investigations of 2 Pyridin 2 Yl Oxazole Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a balance between computational cost and accuracy. For 2-(pyridin-2-yl)oxazole, DFT is employed to understand its geometry, electronic distribution, and inherent reactivity.

Ground State Geometries and Energy Profiles of Conformers

The this compound molecule is composed of two heterocyclic rings, pyridine (B92270) and oxazole (B20620), connected by a single C-C bond. Rotation around this bond gives rise to different conformers. The most stable ground state geometries are typically planar, where the two rings are coplanar, maximizing π-conjugation. Computational studies on analogous bi-heterocyclic systems, such as 2,2'-bi-1H-imidazole, indicate that two primary planar conformers exist: a trans (or anti) conformation and a cis (or syn) conformation. rsc.org

In the trans conformer, the nitrogen atom of the pyridine ring and the oxygen atom of the oxazole ring are positioned on opposite sides of the central C-C bond. In the cis conformer, they are on the same side. DFT calculations consistently show that for such systems, the trans conformer is the global minimum on the potential energy surface due to reduced steric hindrance and favorable electrostatic interactions. rsc.org The cis conformer represents a local minimum or a transition state at a slightly higher energy.

The energy profile of the rotation around the C-C bond can be mapped by performing a relaxed scan of the dihedral angle (N_pyridine–C–C–O_oxazole). This calculation reveals the energy barrier for interconversion between the conformers. The transition state for this rotation typically occurs at a dihedral angle of approximately 90°, where π-conjugation between the rings is minimized. The height of this rotational barrier provides information about the molecule's conformational flexibility at different temperatures.

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Stability |

| trans (anti) | 180° | 0.00 | Global Minimum |

| cis (syn) | 0° | > 0 | Local Minimum/Transition State |

| Transition State | ~90° | Highest | Rotational Barrier |

Note: The relative energy values are qualitative and depend on the level of theory and basis set used. The table illustrates the expected energetic relationship between conformers based on studies of similar molecules.

Analysis of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity of molecules. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A small energy gap implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can determine the energies and spatial distributions of these orbitals. irjweb.com The HOMO is generally distributed across the π-system of both rings, indicating that the entire conjugated system is involved in nucleophilic reactions. The LUMO is also delocalized over the molecule, representing the regions susceptible to nucleophilic attack. Analysis of related pyridine-azole systems shows that the frontier molecular orbital densities are often concentrated on the azole rings. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.gov

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. irjweb.com |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the electrophilic power of a molecule. |

These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Exploration of Reaction Mechanisms for Synthetic Pathways

DFT is a valuable tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. Common synthetic routes to oxazoles include the Robinson-Gabriel synthesis (cyclodehydration of 2-acylaminoketones) and the reaction of α-haloketones with primary amides. pharmaguideline.com

Computational studies can model these pathways for the synthesis of this compound. For instance, in a potential Robinson-Gabriel type synthesis starting from a 2-acylamino ketone precursor derived from picolinic acid, DFT calculations can be used to:

Identify Intermediates: Optimize the geometries of all proposed intermediates along the reaction coordinate.

Locate Transition States (TS): Find the first-order saddle points on the potential energy surface that correspond to the energy maxima between intermediates. This is crucial for identifying the rate-determining step.

Calculate Activation Energies (Ea): Determine the energy difference between the transition state and the preceding reactant or intermediate. A higher activation energy corresponds to a slower reaction step.

Analyze Reaction Pathways: By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be identified. For example, the mechanism of the cyclization and subsequent dehydration steps can be explored in detail.

These theoretical investigations provide a microscopic view of the reaction, revealing bond-forming and bond-breaking processes that are often difficult to observe experimentally.

Quantitative Assessment of Lewis Basicity and Donor Strengths in Ligands

The this compound molecule contains two nitrogen atoms (one in the pyridine ring, one in the oxazole ring) and one oxygen atom, all of which possess lone pairs of electrons and can act as Lewis bases or coordination sites for metal ions. DFT provides several methods to assess the Lewis basicity and donor strength of these sites.

Computational studies on 2-(azolyl)pyridines have established that the pyridine nitrogen is a significantly stronger Lewis base than the nitrogen atoms in imidazole (B134444) or oxazole rings. researchgate.netnih.gov Furthermore, within the five-membered rings, oxazoles are known to be poorer electron donors compared to imidazoles. researchgate.net

Methods to quantify Lewis basicity include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are the most likely sites for electrophilic attack or metal coordination. irjweb.comnih.gov For this compound, the most negative potential is expected to be localized on the pyridine nitrogen atom, confirming it as the primary Lewis base center.

Proton Affinity (PA): The gas-phase proton affinity, calculated as the negative of the enthalpy change for the protonation reaction, is a direct measure of Lewis basicity. By calculating the PA for each potential basic site (Npyridine, Noxazole, Ooxazole), their relative basicities can be ranked quantitatively.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the charge distribution and donor-acceptor interactions. The energies of the lone pair orbitals (n) associated with the nitrogen and oxygen atoms provide insight into their donor ability. A higher energy lone pair orbital generally indicates greater Lewis basicity.

These computational approaches consistently identify the pyridine nitrogen as the most basic site, making this compound a monodentate ligand in most coordination scenarios, binding through the pyridine nitrogen.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excited state properties of medium to large-sized molecules. cnr.itnih.govresearchgate.net It allows for the simulation of UV-Vis absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths (intensities). mdpi.comnih.gov

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and characterize the nature of the electronic transitions. The choice of functional is critical, with hybrid functionals like B3LYP and PBE0, or range-separated functionals like CAM-B3LYP, often providing a good balance of accuracy and efficiency for these types of systems. nih.gov

The primary electronic transitions in conjugated systems like this are typically π→π* transitions. TD-DFT calculations can provide a detailed description of these excitations by identifying the specific molecular orbitals involved. For example, the lowest energy, high-intensity absorption band often corresponds to the HOMO→LUMO transition. The analysis can reveal whether the excitation is localized on one of the rings or involves a charge-transfer (CT) character between the pyridine and oxazole moieties.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | E1 | λ1 | f1 | HOMO → LUMO (π→π) |

| S0 → S2 | E2 | λ2 | f2 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | E3 | λ3 | f3 | HOMO → LUMO+1 (π→π*) |

Note: This table represents a typical output from a TD-DFT calculation. The actual values and orbital contributions would be determined by the specific calculation.

These theoretical spectra can be compared with experimental data to validate the computational method and aid in the interpretation of the observed spectral features. researchgate.net

Molecular Dynamics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

While DFT and TD-DFT are powerful for studying static properties of a single molecule, Molecular Dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are used to investigate dynamic processes and systems in complex environments. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in solution. By using a classical force field to describe the interactions between atoms, MD can simulate the molecule's movement over time. This approach can be used to:

Explore the conformational landscape in a solvent, observing the interconversion between cis and trans conformers.

Analyze the solvation structure by calculating radial distribution functions for solvent molecules around the solute.

Study how environmental factors like solvent polarity affect the molecule's structure and dynamics.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM methods offer a way to study a specific part of a large system with high accuracy while treating the rest of the system with a more computationally efficient method. mdpi.com The system is partitioned into a QM region (the part of interest, treated with a quantum mechanical method like DFT) and an MM region (the environment, such as a protein, DNA, or solvent, treated with a classical force field). torvergata.it

For this compound, QM/MM simulations could be applied to:

Study Enzyme Inhibition: If this compound acts as an enzyme inhibitor, its binding mode and interactions within the active site can be studied. The ligand and key active site residues would be treated as the QM region, while the rest of the protein and solvent would be the MM region.

Simulate Spectra in Solution: By combining TD-DFT with a QM/MM approach, one can more accurately predict UV-Vis spectra in a specific solvent by explicitly including the electrostatic and polarization effects of the surrounding solvent molecules on the chromophore's excited states. torvergata.it This can improve the agreement between theoretical and experimental spectra.

These advanced simulation techniques bridge the gap between the quantum mechanical description of a single molecule and its behavior in a realistic, complex environment.

Excited State Proton Transfer (ESPT) Investigations in Oxazole-Containing Chromophores

Excited State Proton Transfer (ESPT) is a significant photophysical process observed in various molecular scaffolds that contain strong intramolecular hydrogen bonds. This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomer with distinct electronic and photophysical properties. In chromophores containing an oxazole ring, particularly those with a proton-donating group positioned to form a hydrogen bond with a nitrogen atom on the oxazole or an adjacent pyridine ring, ESPT can lead to a four-level photophysical cycle (enol ground state, excited enol, excited keto, and ground state keto). nih.gov This results in a large Stokes shift, which is the difference between the absorption and emission maxima, and is a characteristic feature of ESPT fluorescence. nih.gov The efficiency and dynamics of ESPT are sensitive to both the molecular structure and the surrounding environment. In dissociative and basic media, ESPT can compete with excited-state proton transfer to the solvent, leading to the formation of emissive anionic species. nih.gov

Conformational Analysis and Intramolecular Hydrogen Bonding

The conformation of molecules containing both pyridine and oxazole moieties is significantly influenced by the potential for intramolecular hydrogen bonding. These non-covalent interactions play a crucial role in determining the planarity and rigidity of the molecular structure, which in turn affects the photophysical properties. rsc.orgmdpi.com Theoretical studies, supported by experimental data from NMR and X-ray crystallography, have demonstrated that intramolecular hydrogen bonds can lock the dihedral angle between aromatic rings, leading to specific, stable conformations. nih.govresearchgate.net

In systems analogous to this compound, such as pyridin-2-yl guanidine (B92328) derivatives, a notable conformational control is exerted by an intramolecular hydrogen bond between a proton on the guanidinium (B1211019) group and the pyridine nitrogen atom. nih.govresearchgate.net This interaction can induce a 180° change in the dihedral angle compared to derivatives where this hydrogen bond is absent. nih.gov Similarly, in dibenzoylpyridine-based molecules, intramolecular hydrogen bonding between the pyridine nitrogen and an ortho-hydrogen of a phenyl ring results in a more rigid, U-shaped conformation, which contributes to a higher photoluminescence quantum yield. rsc.org For oxazole-containing amino acids, a stable β2 conformation is stabilized by an intramolecular N-H···N hydrogen bond, which predominates in low polarity environments. nih.gov The rigidity conferred by these hydrogen bonds is a key factor in the design of molecules for specific applications, as it can enhance desired electronic and photophysical properties. rsc.org

Table 1: Influence of Intramolecular Hydrogen Bonding on Molecular Conformation

| Compound Class | Interacting Groups | Resulting Conformation | Reference |

|---|---|---|---|

| Pyridin-2-yl guanidinium salts | Guanidinium N-H and Pyridine N | Planar, 180° change in dihedral angle | nih.gov, researchgate.net |

| Dibenzoylpyridine derivatives | Phenyl C-H and Pyridine N | Rigid, U-shaped | rsc.org |

| Oxazole-amino acids | Amide N-H and Oxazole N | Stable β2 conformation | nih.gov |

Role of Non-Adiabatic Interactions in Excited State Dynamics

The excited state dynamics of molecules, including processes like ESPT, are fundamentally governed by the interactions between different electronic states. Non-adiabatic interactions, which are the couplings between electronic and nuclear motion, provide pathways for the system to transition between different potential energy surfaces. chemrxiv.orgbris.ac.uk These interactions are particularly important at conical intersections, which are points of degeneracy between electronic states. Ultrafast internal conversion, often occurring on femtosecond timescales, is a common outcome of non-adiabatic dynamics. bris.ac.uk

In systems like pyrrole, which is structurally related to the aromatic rings in this compound, non-adiabatic dynamics have been shown to lead to ultrafast decay from the initially excited state within tens of femtoseconds. bris.ac.uk This rapid decay can occur through internal conversion to lower-lying excited states or back to the ground state. bris.ac.uk The simulation of these dynamics often requires sophisticated theoretical methods like non-adiabatic ring polymer molecular dynamics (NRPMD) or trajectory surface hopping, which can account for both electronic transitions and nuclear quantum effects. chemrxiv.orgrsc.org These computational approaches are essential for understanding the complex interplay of electronic and nuclear motions that dictate the fate of the excited state and the efficiency of photophysical processes like fluorescence and phosphorescence. mdpi.comprinceton.edu

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is widely employed in drug design and materials science to understand and predict the interactions between a ligand, such as a this compound derivative, and a receptor, typically a protein or other biomacromolecule. growingscience.comsemanticscholar.org The primary goal of molecular docking is to identify the binding mode of a ligand and to estimate its binding affinity. These studies can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. researchgate.netnih.gov

In studies involving oxazole-containing compounds, molecular docking has been used to investigate their potential as inhibitors for various enzymes. For example, docking studies of acylhydrazone-oxazole hybrids with the main protease of SARS-CoV-2 have identified potential binding poses and interactions within the active site, with the 1,3-oxazole moiety showing interactions with key cysteine residues. mdpi.com Similarly, docking of pyrazolo-oxazole derivatives has been explored to assess their potential as inhibitors of bacterial proteins. growingscience.com The insights gained from these computational studies are valuable for the rational design of new molecules with improved binding affinities and specific biological activities. researchgate.netsemanticscholar.org

Computational Parameter Sets for Pyridine-Oxazoline Ligands

The development of accurate and predictive computational models for catalysts and ligands is a significant area of research in chemistry. For pyridine-oxazoline (PyrOx) ligands, which are structurally related to this compound, comprehensive computational parameter sets have been developed to correlate their structural features with their performance in catalysis. acs.orgbsb-muenchen.deresearchgate.net These parameter sets typically include a variety of descriptors that quantify the steric and electronic properties of the ligands. acs.orgnih.gov

A range of computationally derived features, such as Natural Bond Orbital (NBO) charges, steric descriptors (e.g., Sterimol parameters L, B1, and B5), and torsion angles, are acquired for a library of ligands. acs.orgbsb-muenchen.deresearchgate.net The NBO charges of the ligating nitrogen atoms provide insight into the electronic properties, while Sterimol parameters describe the steric bulk of substituents. acs.org Correlation studies are then employed to examine the relationships between these descriptors and experimental outcomes like site-selectivity and enantioselectivity in chemical reactions. bsb-muenchen.deresearchgate.net It has been found that parameters derived from the ground state metal-ligand complexes are often more advantageous and predictive than those derived from the free ligand alone. bsb-muenchen.deresearchgate.net These detailed computational models provide a powerful tool for understanding ligand-receptor interactions and for the rational design of new and improved ligands for a variety of applications. nih.govacs.org

Table 2: Key Computational Descriptors for Pyridine-Oxazoline Ligands

| Descriptor Type | Specific Parameters | Information Provided | Reference |

|---|---|---|---|

| Electronic | NBO charges of ligating nitrogens | Electron density and donating ability | acs.org |

| Steric | Sterimol parameters (L, B1, B5) | Size and shape of substituents | acs.org |

| Geometric | Torsion angles | Conformational properties of the ligand | bsb-muenchen.de, researchgate.net |

| Complex-derived | Metal NBO charges, metal-ligand bonding orbital energies | Electronic features of the catalyst-ligand complex | acs.org |

Applications in Catalysis and Materials Science Featuring 2 Pyridin 2 Yl Oxazole

Asymmetric Catalysis with 2-(Pyridin-2-yl)oxazole-based Ligands

Ligands derived from this compound, commonly known as PyOx ligands, have become increasingly prominent in the field of asymmetric catalysis. rsc.orgresearchgate.net These N,N-bidentate ligands are capable of forming stable complexes with various transition metals, creating a chiral environment that can effectively control the stereochemical outcome of a reaction. chemscene.comnih.gov The modular nature of PyOx ligands, allowing for easy modification of both the pyridine (B92270) and oxazoline (B21484) components, has made them a versatile tool for developing highly selective catalysts. nih.govdicp.ac.cn

Chiral Pyridinooxazoline (PyOx) ligands are a class of hybrid ligands that have gained popularity for their effectiveness in a multitude of asymmetric catalytic reactions. rsc.org While designed earlier than the more widely known bisoxazoline (BOX) and phosphine-oxazoline (PHOX) ligands, their unique potential has been more recently uncovered. rsc.orgresearchgate.net The chirality in these ligands is typically introduced via a substituent on the oxazoline ring, derived from a chiral amino alcohol precursor. nih.gov